![molecular formula C21H22N4O3 B2488970 Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate CAS No. 1421499-34-4](/img/structure/B2488970.png)

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" belongs to a class of chemical compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. This compound is synthesized from imidazo[1,2-a]pyridine derivatives, which are known for their versatile chemical reactions and structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate," involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine in refluxing EtOH. These compounds are prepared in good to excellent yields within 25–45 minutes (Goli-Garmroodi et al., 2015).

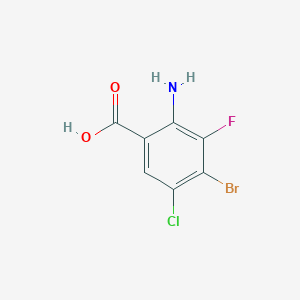

Molecular Structure Analysis

The crystal structure of compounds related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" showcases the planarity of the benzothiazol and imidazol rings with a dihedral angle that highlights the molecular conformation conducive to biological interactions. The piperidin ring adopts a chair conformation, indicative of the structural flexibility that may influence its chemical reactivity and biological activity (Yıldırım et al., 2006).

Chemical Reactions and Properties

The compound's core structure facilitates a variety of chemical reactions, such as multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the synthesis of fully substituted furans. This highlights the compound's versatile reactivity profile, which can be harnessed for further chemical modifications and the synthesis of derivatives with potential biological activities (Pan et al., 2010).

科学的研究の応用

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the pharmacokinetic profile and metabolic pathways in humans. The elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, with urinary excretion accounting for a minor portion of total radioactivity. The study identified principal circulating components and metabolites, emphasizing the extensive metabolism of the compound, which might be relevant for understanding the scientific applications of similar chemical structures (Renzulli et al., 2011).

Pharmacokinetics and Pharmacodynamics

Another investigation focused on E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, examining its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in a study involving healthy Japanese male subjects. This study provides insights into the absorption, metabolism, and inhibitory effects on plasma DPP-IV activity, which could be extrapolated to understand the behavior of compounds with similar structures in biological systems (Takeuchi et al., 2013).

Metabolism and Disposition in Cancer Treatment

The metabolism and disposition of BMS-690514, an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, were studied in healthy male subjects. This research outlines the metabolic pathways and excretion patterns of the drug, shedding light on the complex interactions within the body and the significance of understanding these processes for the development of cancer therapies (Christopher et al., 2010).

Hemodynamic Parameters in Cardiovascular Disease

Research on AR-L 115 BS, an imidazo-pyridine compound, evaluated its influence on hemodynamic parameters in patients with acute myocardial infarction. The study demonstrated significant changes in cardiac output and pressures, highlighting the potential therapeutic applications of similar compounds in treating cardiovascular conditions (Nebel et al., 1981).

特性

IUPAC Name |

methyl 4-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-28-21(27)17-7-5-16(6-8-17)20(26)24-12-10-23(11-13-24)15-18-14-22-19-4-2-3-9-25(18)19/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLDLJCZTPDMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)